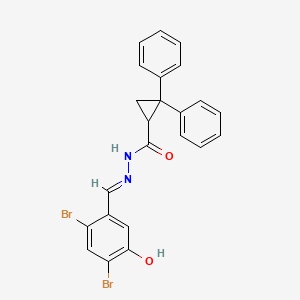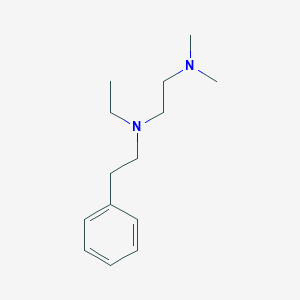
N'-(2,4-dibromo-5-hydroxybenzylidene)-2,2-diphenylcyclopropanecarbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-(2,4-dibromo-5-hydroxybenzylidene)-2,2-diphenylcyclopropanecarbohydrazide, also known as DBHC, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. DBHC belongs to the family of hydrazones and has been synthesized through a variety of methods.
作用机制
The mechanism of action of N'-(2,4-dibromo-5-hydroxybenzylidene)-2,2-diphenylcyclopropanecarbohydrazide is not fully understood, but it is thought to involve the inhibition of key enzymes and proteins involved in cell growth and proliferation. N'-(2,4-dibromo-5-hydroxybenzylidene)-2,2-diphenylcyclopropanecarbohydrazide has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are enzymes involved in the regulation of cell cycle progression. N'-(2,4-dibromo-5-hydroxybenzylidene)-2,2-diphenylcyclopropanecarbohydrazide has also been shown to inhibit the activity of heat shock protein 90 (HSP90), which is a protein involved in the folding and stabilization of other proteins.
Biochemical and Physiological Effects:
N'-(2,4-dibromo-5-hydroxybenzylidene)-2,2-diphenylcyclopropanecarbohydrazide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that N'-(2,4-dibromo-5-hydroxybenzylidene)-2,2-diphenylcyclopropanecarbohydrazide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. N'-(2,4-dibromo-5-hydroxybenzylidene)-2,2-diphenylcyclopropanecarbohydrazide has also been shown to inhibit the migration and invasion of cancer cells. In vivo studies have shown that N'-(2,4-dibromo-5-hydroxybenzylidene)-2,2-diphenylcyclopropanecarbohydrazide inhibits the growth of tumors and prolongs survival in animal models of cancer. N'-(2,4-dibromo-5-hydroxybenzylidene)-2,2-diphenylcyclopropanecarbohydrazide has also been shown to have neuroprotective effects in animal models of Alzheimer's disease, by inhibiting the aggregation of beta-amyloid peptides.
实验室实验的优点和局限性
The advantages of using N'-(2,4-dibromo-5-hydroxybenzylidene)-2,2-diphenylcyclopropanecarbohydrazide in lab experiments include its relatively low toxicity and its ability to inhibit key enzymes and proteins involved in cell growth and proliferation. However, one limitation of using N'-(2,4-dibromo-5-hydroxybenzylidene)-2,2-diphenylcyclopropanecarbohydrazide in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on N'-(2,4-dibromo-5-hydroxybenzylidene)-2,2-diphenylcyclopropanecarbohydrazide. One direction is to investigate its potential applications in the treatment of other diseases, such as Parkinson's disease and Huntington's disease, which are also characterized by the aggregation of misfolded proteins. Another direction is to investigate the use of N'-(2,4-dibromo-5-hydroxybenzylidene)-2,2-diphenylcyclopropanecarbohydrazide in combination with other drugs or therapies, to enhance its therapeutic effects. Finally, further research is needed to fully understand the mechanism of action of N'-(2,4-dibromo-5-hydroxybenzylidene)-2,2-diphenylcyclopropanecarbohydrazide, which could lead to the development of more potent and selective analogs.
合成方法
N'-(2,4-dibromo-5-hydroxybenzylidene)-2,2-diphenylcyclopropanecarbohydrazide has been synthesized through a variety of methods, with the most common being the reaction of 2,4-dibromo-5-hydroxybenzaldehyde with 2,2-diphenylcyclopropanecarbohydrazide in the presence of a catalyst. Other methods include the reaction of 2,4-dibromo-5-hydroxybenzaldehyde with 2,2-diphenylcyclopropanecarboxylic acid hydrazide in the presence of a base, or the reaction of 2,4-dibromo-5-hydroxybenzaldehyde with 2,2-diphenylcyclopropanecarboxylic acid in the presence of a reducing agent.
科学研究应用
N'-(2,4-dibromo-5-hydroxybenzylidene)-2,2-diphenylcyclopropanecarbohydrazide has been investigated for its potential applications in scientific research, particularly in the field of cancer research. N'-(2,4-dibromo-5-hydroxybenzylidene)-2,2-diphenylcyclopropanecarbohydrazide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been suggested as a potential therapeutic agent for the treatment of cancer. N'-(2,4-dibromo-5-hydroxybenzylidene)-2,2-diphenylcyclopropanecarbohydrazide has also been investigated for its potential applications in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of beta-amyloid peptides, which are thought to be a key factor in the development of Alzheimer's disease.
属性
IUPAC Name |
N-[(E)-(2,4-dibromo-5-hydroxyphenyl)methylideneamino]-2,2-diphenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Br2N2O2/c24-19-12-20(25)21(28)11-15(19)14-26-27-22(29)18-13-23(18,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-12,14,18,28H,13H2,(H,27,29)/b26-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUWXQRFWKIVDFJ-VULFUBBASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NN=CC4=CC(=C(C=C4Br)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N/N=C/C4=CC(=C(C=C4Br)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Br2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl acetate](/img/structure/B5874799.png)
![2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5874812.png)


![N-(2-benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)butanamide](/img/structure/B5874829.png)
![5-[(1H-benzimidazol-2-ylmethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5874836.png)

![[2-(4-Bromo-phenyl)-2-oxo-ethyl]-(4,6-dimethyl-pyrimidin-2-yl)-cyanamide](/img/structure/B5874853.png)
![2-[(2-methylbenzyl)(propyl)amino]ethanol](/img/structure/B5874856.png)

![N'-[(5-ethyl-2-thienyl)methylene]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B5874869.png)
